(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea
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Overview
Description
(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea is a complex organic compound characterized by its unique structure, which includes two indole groups connected via a thiourea linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea typically involves the condensation of indole-3-carboxaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole groups can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-methylamine derivatives.
Scientific Research Applications
(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of (1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Thiourea: Another precursor used in the synthesis.
Indole-3-acetic acid: A structurally related compound with different biological activities.
Uniqueness
(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea is unique due to its dual indole structure connected via a thiourea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H15N5S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C19H15N5S/c25-19(22-11-13-9-20-17-7-3-1-5-15(13)17)24-23-12-14-10-21-18-8-4-2-6-16(14)18/h1-12,20-21H,(H,24,25)/b22-11+,23-12+ |
InChI Key |
IBYPVBBRTVHCOU-LCHFAGMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/C(=S)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC(=S)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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